molecular formula C15H14O3S B14195868 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- CAS No. 865541-28-2

1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-

Cat. No.: B14195868
CAS No.: 865541-28-2
M. Wt: 274.3 g/mol
InChI Key: FUDKMYQCOYVRCA-UHFFFAOYSA-N
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Description

1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that contains both oxygen and sulfur atoms within its structure This compound is part of the benzoxathiine family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. The choice of solvents, reagents, and reaction conditions is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxathiine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives of the benzoxathiine ring.

Scientific Research Applications

1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity and function.

    Pathways Involved: It may influence oxidative stress pathways, serotonin signaling, and other biochemical processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxathiine: Another benzoxathiine derivative with similar structural features but different substituents.

    2,3-Dihydrobenzoxathiine: A simpler analog without the methoxyphenyl group.

Uniqueness

1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other benzoxathiine derivatives and contributes to its specific biological and chemical properties.

Properties

CAS No.

865541-28-2

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1,4-benzoxathiin-7-ol

InChI

InChI=1S/C15H14O3S/c1-17-12-5-2-10(3-6-12)14-9-19-15-7-4-11(16)8-13(15)18-14/h2-8,14,16H,9H2,1H3

InChI Key

FUDKMYQCOYVRCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CSC3=C(O2)C=C(C=C3)O

Origin of Product

United States

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